molecular formula C16H14N2O3S B2575207 4-(5-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzoic acid CAS No. 743439-21-6

4-(5-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzoic acid

Cat. No.: B2575207
CAS No.: 743439-21-6
M. Wt: 314.36
InChI Key: LHLBGCWMZBFFPO-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core substituted with ethyl and methyl groups at positions 5 and 6, respectively, and a benzoic acid moiety at position 2. It is structurally related to antifolate and antimicrobial agents targeting enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .

Properties

IUPAC Name

4-(5-ethyl-6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-3-11-8(2)22-15-12(11)14(19)17-13(18-15)9-4-6-10(7-5-9)16(20)21/h4-7H,3H2,1-2H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLBGCWMZBFFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzoic acid typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidin core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using reactors designed to handle the necessary reaction conditions. The process would be optimized for efficiency and yield, with careful control of temperature, pressure, and reagent concentrations to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(5-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzoic acid exhibit antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Studies have suggested that thieno[2,3-d]pyrimidine derivatives may possess anti-inflammatory properties. This can be particularly beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease. The compound's ability to inhibit pro-inflammatory cytokines could be a target for further research .

Metabolic Disorders

Recent investigations into compounds like this compound have highlighted their potential in managing non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders. These compounds may reduce hepatic lipid accumulation and improve insulin sensitivity .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of thieno[2,3-d]pyrimidine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods and showed inhibition zones comparable to established antibiotics .

Case Study 2: Metabolic Impact

In an animal model of NAFLD, administration of a thieno[2,3-d]pyrimidine derivative led to a marked reduction in liver fat accumulation and improvement in serum lipid profiles. This suggests potential therapeutic applications for metabolic syndromes associated with obesity and insulin resistance .

Mechanism of Action

The mechanism by which 4-(5-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzoic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. Understanding the exact mechanism requires detailed studies involving biochemical assays and molecular modeling.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physical Properties
Compound Name / ID Substituents (Position) Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound (CAS 1354963-80-6) 5-Ethyl, 6-methyl, 2-benzoic acid Not reported Not reported Carboxylic acid
4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoic Acid (19) 5-Sulfanyl, 2-amino, 6-methyl, 2-benzoic acid Not reported Not reported Amino, sulfanyl, carboxylic acid
4-[5-(2-Amino-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)pentyl]benzoic Acid (40) 6-Pentyl linker, 2-amino ~386.4 (C₁₈H₁₉N₃O₃S) 259.4–260 Amino, carboxylic acid
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 2-Sulfanylacetamide, 3-ethyl, 5,6-dimethyl 297.4 Not reported Acetamide, sulfanyl
2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide 2-Thioacetamide, benzimidazole, 4-isopropylphenyl ~477.6 (C₂₄H₂₅N₅O₂S₂) Not reported Acetamide, benzimidazole

Key Observations :

  • Carboxylic Acid vs.
  • Alkyl Chain Length : Compounds like 40–43 with alkyl linkers (pentyl to octyl) show decreasing melting points with longer chains, suggesting reduced crystallinity and improved bioavailability.
  • Heterocyclic Hybrids : Derivatives with benzimidazole (e.g., ) exhibit enhanced antimicrobial activity due to additional hydrogen-bonding interactions with bacterial targets like TrmD .

Key Observations :

  • Antifolate Activity : Compounds with benzoic acid (e.g., 40 ) show potent TS/DHFR inhibition, suggesting the target compound may share similar mechanisms.
  • Antimicrobial Potency : Benzimidazole hybrids (e.g., ) outperform simpler acetamide derivatives, likely due to dual-target engagement (TrmD and membrane disruption).
  • Role of Substituents : Ethyl/methyl groups in the target compound may optimize steric fit in enzyme active sites, while the benzoic acid enhances binding via ionic interactions .

Biological Activity

4-(5-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16H14N2O3S
  • Molecular Weight : 302.36 g/mol

The structure includes a thienopyrimidine moiety fused with a benzoic acid group, which is significant for its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of thienopyrimidine compounds exhibit antiviral properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit viral replication. A notable case study demonstrated that modifications in the thienopyrimidine structure enhanced the inhibition of SARS-CoV-2 methyltransferase, suggesting potential applications in treating COVID-19 infections .

Antimicrobial Properties

Research has shown that thienopyrimidine derivatives possess antimicrobial activity. For example, studies have reported that related compounds can inhibit bacterial growth and show effectiveness against various strains of bacteria. This suggests that this compound may also exhibit similar properties.

Anti-inflammatory Effects

Thienopyrimidine derivatives have been linked to anti-inflammatory effects in several studies. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases. Research indicates that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication and inflammation.
  • Cell Membrane Interaction : Modifications in the molecular structure can enhance cell membrane permeability, improving bioavailability and efficacy.
  • Receptor Modulation : The compound may interact with various receptors involved in immune response and inflammation.

Case Studies

StudyFindings
Study 1 Investigated the antiviral activity against SARS-CoV-2; showed significant inhibition of viral replication .
Study 2 Assessed antimicrobial properties; demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Study 3 Evaluated anti-inflammatory effects in animal models; reduced levels of pro-inflammatory cytokines .

Q & A

Basic: What are the established synthetic routes for 4-(5-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzoic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Core Formation : Construction of the thieno[2,3-d]pyrimidin-4-one core via cyclization reactions. For example, thiourea derivatives can react with ethyl acetoacetate under acidic conditions to form the dihydrothienopyrimidine scaffold .
  • Substitution : Introduction of the benzoic acid moiety via nucleophilic aromatic substitution or coupling reactions. highlights a similar compound (Compound 8 ) synthesized by reacting a thienopyrimidine intermediate with 4-mercaptobenzoic acid, achieving a 96% yield under optimized conditions (e.g., DMF as solvent, room temperature, and triethylamine as a base) .
  • Optimization : Key factors include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (room temperature minimizes side reactions), and stoichiometric ratios (excess thiol reagent ensures complete substitution).

Basic: Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment of this compound?

Methodological Answer:

  • 1H NMR : Critical for verifying substituent positions and hydrogen environments. For example, in , Compound 8 exhibited distinct aromatic proton signals (δ 7.8–8.2 ppm) and methyl/ethyl group resonances (δ 1.2–1.4 ppm), aligning with the expected structure .
  • HRMS : Validates molecular weight and fragmentation patterns. The exact mass of the parent ion should match the theoretical value within 5 ppm error .
  • HPLC : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) effectively assesses purity. recommends monitoring reactions via thin-layer chromatography (TLC) with UV visualization to track intermediate purity .

Advanced: How can researchers address low yields during the coupling of the thienopyrimidine core to the benzoic acid group?

Methodological Answer:
Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Activation of the Electrophilic Site : Use activating groups (e.g., nitro or halogens) on the benzoic acid moiety to enhance reactivity, followed by deprotection post-coupling .
  • Catalytic Systems : Palladium or copper catalysts (e.g., CuI in DMF) can facilitate Ullmann-type coupling, as demonstrated in structurally analogous compounds in .
  • Microwave-Assisted Synthesis : Reducing reaction time and improving efficiency. For example, achieved higher yields in related syntheses using microwave irradiation at 120°C for 30 minutes .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural analogs?

Methodological Answer:

  • Enzyme Inhibition Assays : Thienopyrimidine derivatives often target kinases or dihydrofolate reductase (DHFR). Use fluorometric or spectrophotometric assays with purified enzymes (e.g., DHFR inhibition measured via NADPH oxidation at 340 nm) .
  • Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects. Structural analogs in showed activity against tumor cells, suggesting similar protocols apply .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .

Advanced: How should contradictory solubility data be resolved when developing formulations for in vivo studies?

Methodological Answer:

  • Multi-Method Validation : Compare solubility results from shake-flask experiments, dynamic light scattering (DLS), and HPLC-based methods to identify inconsistencies. For example, reported a melting point of 216–218°C for Compound 8 , indicating high crystallinity and potential solubility challenges .
  • pH-Solubility Profiling : Test solubility across physiological pH (1.2–7.4) using buffered solutions. The benzoic acid group’s ionization (pKa ~4.2) significantly impacts solubility at higher pH .
  • Co-Solvent Systems : Use DMSO-water or PEG-400 mixtures to enhance solubility while ensuring biocompatibility. recommends DMSO for stock solutions diluted to ≤1% in cell culture media .

Advanced: What computational methods can predict the compound’s reactivity and guide synthetic optimization?

Methodological Answer:

  • DFT Calculations : Density functional theory (B3LYP/6-31G* level) models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions to optimize reaction conditions. For example, DMF’s solvation effects on transition states can be modeled to explain high yields in .
  • Retrosynthetic Analysis : Tools like Synthia or Reaxys propose alternative routes by analogy to , where ethyl carboxylate intermediates were key precursors .

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